6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole
Overview
Description
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C12H7FN2O2S . It has been studied for its potential antifungal and antiproliferative activities .
Synthesis Analysis
The synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole derivatives has been described in several studies . These compounds have been synthesized and tested for their in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types .Molecular Structure Analysis
The molecular structure of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is characterized by the presence of an imidazo[2,1-b][1,3]thiazole nucleus, which is a very interesting scaffold in terms of chemistry and biological activity .Scientific Research Applications
Anticancer Applications
Derivatives of imidazo[2,1-b][1,3]thiazole, including compounds similar to 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole, have been explored for their potential as anticancer agents. They have shown promise in inhibiting the proliferation of various cancer cell lines .
Antiviral Properties
These compounds also exhibit antiviral activities. Their unique structure allows them to interact with viral components, potentially inhibiting replication and spread .
Immunomodulatory Effects
Imidazo[2,1-b][1,3]thiazole derivatives can modulate the immune system, which is beneficial in treating diseases where the immune response is a key factor .
Tuberculostatic Agents
The derivatives have been studied for their tuberculostatic properties, which could make them valuable in the fight against tuberculosis .
Antioxidant Capacity
The antioxidant properties of these compounds allow them to neutralize free radicals, which can prevent oxidative stress and related diseases .
Molecular Imaging
Drug Discovery
Safety and Hazards
Future Directions
The future directions for research on 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole could include further investigation into its mechanism of action and potential applications in the treatment of various diseases. More efforts are required from medicinal chemists for the development of more efficient and safer anticancer agents .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including dna and topoisomerase ii .
Mode of Action
It’s worth noting that similar compounds, such as voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The induction of dna double-strand breaks and the subsequent cell cycle arrest suggest that this compound may affect dna repair pathways and cell cycle regulation .
Result of Action
Similar compounds have been shown to induce apoptosis without cell cycle arrest , suggesting that this compound may have similar effects.
properties
IUPAC Name |
6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJMNXPHZZTCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357792 | |
Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole | |
CAS RN |
7025-29-8 | |
Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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